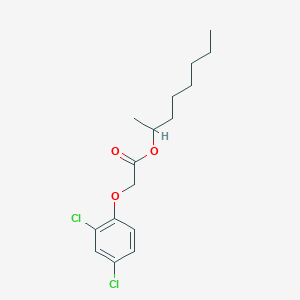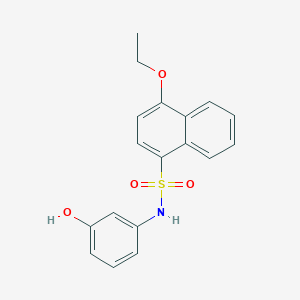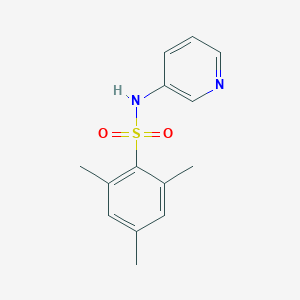
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide is a chemical compound that belongs to the family of acetamides. This compound has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of prostaglandins, which are known to contribute to the development of inflammation and pain.
Biochemical and Physiological Effects:
Studies have reported that 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide has several biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to contribute to the development of inflammation and oxidative stress. Additionally, this compound has been reported to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a key role in protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide in lab experiments is its ease of synthesis. This compound can be easily synthesized using readily available reagents and can be purified using standard laboratory techniques. Additionally, this compound has been reported to be stable under a wide range of conditions, making it suitable for use in various experimental setups.
However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of this compound for use in in vitro experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide. One of the most promising directions is the development of new drugs based on this compound for the treatment of various inflammatory and pain-related disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research such as materials science and catalysis.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its anti-inflammatory and analgesic properties, and its ease of synthesis makes it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide involves the reaction of 4-bromobenzoyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been reported in various research articles and can be easily reproduced in the laboratory.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have reported that this compound has potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders.
Propiedades
Nombre del producto |
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide |
|---|---|
Fórmula molecular |
C16H16BrNO |
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO/c1-11-3-8-15(12(2)9-11)18-16(19)10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H,18,19) |
Clave InChI |
QVKNYOXALVLPBR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)



![N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide](/img/structure/B239517.png)




![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether](/img/structure/B239564.png)
